2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid
Overview
Description
2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a quinoline core substituted with a propoxy chain linked to a phenoxy group, further modified with methyl and isopropyl groups. The presence of oxalic acid as a counterion adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent. The subsequent steps involve the introduction of the propoxy chain and the phenoxy group through nucleophilic substitution reactions. The final product is obtained by reacting the intermediate with oxalic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy or propoxy chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, phenols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The phenoxy and propoxy chains may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimicrobial properties.
8-Hydroxyquinoline: A derivative with enhanced biological activity.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2.C2H2O4/c1-16(2)20-12-9-17(3)15-22(20)26-14-6-13-25-21-8-5-7-19-11-10-18(4)24-23(19)21;3-1(4)2(5)6/h5,7-12,15-16H,6,13-14H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJCSFASCPVESK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCOC2=CC=CC3=C2N=C(C=C3)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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